molecular formula C9H5N5S B2841281 2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 306976-48-7

2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2841281
CAS No.: 306976-48-7
M. Wt: 215.23
InChI Key: KFDFCBBKCBRMSH-UHFFFAOYSA-N
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Description

2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C9H5N5S and its molecular weight is 215.23. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets, such as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) , and microtubule (MT) structures .

Mode of Action

Similar compounds have been shown to inhibit camp pde , which plays a crucial role in signal transduction by regulating the intracellular concentration of cAMP. Inhibition of PDE can lead to increased levels of cAMP, affecting various cellular processes . Additionally, some [1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with distinct binding sites within the MT structure , potentially disrupting cellular division and other MT-dependent processes.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect signal transduction pathways mediated by camp and pathways involving MT-dependent processes .

Pharmacokinetics

The compound’s molecular weight of 21524 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally considered to have good bioavailability.

Result of Action

Inhibition of camp pde can lead to increased levels of camp, affecting various cellular processes . Interaction with MT structures can potentially disrupt cellular division and other MT-dependent processes .

Action Environment

For example, the synthesis of similar compounds has been shown to be influenced by reaction temperature .

Properties

IUPAC Name

2-prop-2-ynylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5S/c1-2-3-15-9-12-8-11-5-7(4-10)6-14(8)13-9/h1,5-6H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDFCBBKCBRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN2C=C(C=NC2=N1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.